Sitagliptin-d4 Phosphate is a deuterated form of the pharmaceutical compound Sitagliptin, which is primarily used in the treatment of Type II diabetes. This compound is notable for its role as a dipeptidyl peptidase 4 inhibitor, which helps to regulate blood sugar levels by enhancing the body's natural incretin hormones. The deuterated version, Sitagliptin-d4 Phosphate, is particularly useful in metabolic studies and pharmacokinetic research due to its isotopic labeling.
Sitagliptin-d4 Phosphate is classified under the category of antidiabetic agents, specifically as a Dipeptidyl Peptidase-4 inhibitor. Its chemical structure can be denoted by the formula and it has a CAS number of 1432063-88-1. The compound is derived from Sitagliptin through a synthetic process that incorporates deuterium atoms, enhancing its utility in scientific research .
The synthesis of Sitagliptin-d4 Phosphate involves several key steps that utilize deuterated precursors. One notable method includes an eight-step process starting with hydrazine hydrate and employing ethylene-D4 as a deuterium source. The synthesis pathway typically includes:
The molecular structure of Sitagliptin-d4 Phosphate features several functional groups that contribute to its pharmacological activity. The compound's structure can be represented as follows:
Sitagliptin-d4 Phosphate primarily functions through competitive inhibition of dipeptidyl peptidase 4, an enzyme that inactivates incretin hormones such as GLP-1 (glucagon-like peptide-1). This inhibition leads to:
The compound's reactivity profile allows for various modifications that can be utilized in drug development and metabolic studies.
The mechanism of action for Sitagliptin-d4 Phosphate involves its interaction with the active site of dipeptidyl peptidase 4. By inhibiting this enzyme, the compound prolongs the action of incretin hormones, thereby:
Sitagliptin-d4 Phosphate exhibits several important physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products.
Sitagliptin-d4 Phosphate serves multiple roles in scientific research:
Deuterium labeling, exemplified by the strategic replacement of four hydrogen atoms with deuterium at specific molecular positions in Sitagliptin-d4 phosphate (CAS 1432063-88-1), serves as a powerful tool for enhancing metabolic stability without altering pharmacological activity. This stable isotope-labeled analog of sitagliptin phosphate features deuterium atoms incorporated at the 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl-5,5,6,6 positions, which are sites vulnerable to oxidative metabolism in the parent molecule [1] [7]. The carbon-deuterium (C-D) bonds in these positions exhibit greater bond strength (approximately 1-5 kcal/mol higher) compared to carbon-hydrogen (C-H) bonds, resulting in a characteristic kinetic isotope effect (KIE) that slows the rate of oxidative metabolism catalyzed by cytochrome P450 enzymes [5] [7].
The primary pharmacokinetic advantage observed with deuterium substitution in sitagliptin manifests as reduced first-pass metabolism and extended elimination half-life. While non-deuterated sitagliptin undergoes significant hepatic oxidation via CYP3A4 and CYP2C8 isoenzymes [8], the deuterated analog demonstrates increased resistance to these metabolic pathways. This property makes Sitagliptin-d4 phosphate particularly valuable for long-duration pharmacokinetic studies requiring sustained plasma exposure. Crucially, deuterium substitution maintains the molecular geometry and electronic properties of the original compound, preserving its high binding affinity for dipeptidyl peptidase-4 (DPP-4), with both compounds exhibiting identical IC₅₀ values of 19 nM in Caco-2 cell extracts [1] [6].
Table 1: Comparative Metabolic Stability Parameters of Sitagliptin and Sitagliptin-d4 Phosphate
Parameter | Sitagliptin Phosphate | Sitagliptin-d4 Phosphate | Significance |
---|---|---|---|
Primary Metabolic Route | CYP3A4/CYP2C8 oxidation | Reduced oxidative metabolism | Deuterium isotope effect |
In Vitro Half-life | 8-14 hours | Increased by ~20-30% | Enhanced metabolic stability |
Renal Clearance | 388 mL/min | Unchanged | Comparable elimination mechanisms |
DPP-4 Inhibition (IC₅₀) | 19 nM | 19 nM | Identical pharmacological activity |
The strategic incorporation of deuterium transforms Sitagliptin-d4 phosphate into an essential probe for investigating metabolic stability phenomena while maintaining the pharmacodynamic profile of the original therapeutic agent. This molecular engineering approach provides researchers with a sophisticated means to delineate the relative contributions of metabolic pathways versus renal excretion in sitagliptin's overall clearance profile [5] [7].
Sitagliptin-d4 phosphate serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical behavior to unlabeled sitagliptin combined with a predictable mass difference that enables precise mass spectrometric differentiation. The deuterium labeling creates a 4 Da mass shift that effectively separates the labeled compound (m/z 509.33) from its non-deuterated counterpart (m/z 505.33) in mass analyzers while maintaining virtually identical chromatographic retention times and ionization efficiencies [3] [6]. This property is exploited in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies to achieve highly accurate quantification of sitagliptin in complex biological matrices such as plasma, serum, and urine.
A validated LC-MS/MS approach for sitagliptin quantification typically involves solid-phase extraction of plasma samples followed by chromatographic separation using reversed-phase C18 columns with mobile phases consisting of methanol or acetonitrile modified with ammonium formate or acetate buffers [4]. The deuterated internal standard compensates for matrix effects and recovery variations during sample preparation, significantly enhancing analytical precision. The mass transitions monitored for quantification are typically m/z 408.2 → 174.2 for sitagliptin and m/z 412.2 → 178.2 for Sitagliptin-d4 phosphate, corresponding to the cleavages of the parent ions into characteristic product ions [4].
Table 2: Validation Parameters for a Representative LC-MS/MS Method Using Sitagliptin-d4 Phosphate as Internal Standard
Validation Parameter | Performance Characteristics | Impact of Deuterated IS |
---|---|---|
Accuracy | 98.2-102.7% | Corrects for ionization suppression |
Precision (CV%) | Intra-day: <3.8%; Inter-day: <5.2% | Minimizes analytical variability |
Linearity Range | 2-1000 ng/mL | Maintains consistency across concentrations |
Extraction Recovery | 95.3±3.1% | Compensates for sample preparation losses |
Matrix Effect | 2.8-5.1% (CV) | Normalizes ion suppression/enhancement |
The implementation of Sitagliptin-d4 phosphate as an internal standard in bioequivalence studies (such as those comparing test and reference formulations of sitagliptin) has demonstrated exceptional analytical robustness, with reported inter-day precision below 5.2% coefficient of variation and accuracy ranging between 98.2-102.7% [4]. This analytical approach enables reliable pharmacokinetic assessments, including critical parameters such as AUC₀–inf, AUC₀–₄₈, and Cmax, with the deuterated standard providing the methodological rigor required to meet regulatory standards for bioanalytical method validation. The high sensitivity of these methods (lower limit of quantification typically 2 ng/mL) facilitates detailed characterization of sitagliptin's pharmacokinetic profile across various physiological conditions [3] [4].
The application of Sitagliptin-d4 phosphate in drug-drug interaction (DDI) studies represents a sophisticated approach to elucidating complex pharmacokinetic interactions without analytical interference from co-administered drugs or their metabolites. The distinct mass signature of the deuterated compound allows simultaneous administration with potential interacting drugs while enabling precise tracking of parent drug and metabolite concentrations through LC-MS/MS methodologies [5] [8]. This capability is particularly valuable given sitagliptin's metabolic profile, which involves multiple elimination pathways including renal excretion (≈87% unchanged) and hepatic metabolism (≈13%) primarily mediated by CYP3A4 and CYP2C8 enzymes [8].
Comprehensive DDI profiling using Sitagliptin-d4 phosphate has confirmed sitagliptin's low interaction potential with commonly co-prescribed medications. Population pharmacokinetic analyses of phase I and IIb clinical trial data encompassing 83 concurrent medications demonstrated no clinically significant interactions when sitagliptin was administered with metformin, sulfonylureas, thiazolidinediones, statins, or antihypertensive agents [8]. This lack of interaction is mechanistically explained by sitagliptin's minimal CYP inhibition or induction potential and its limited plasma protein binding (≈38%), reducing displacement interactions [8]. The deuterated analog has been instrumental in validating these observations through highly sensitive mass spectrometric methods capable of detecting even minor changes in sitagliptin's pharmacokinetic parameters during polypharmacy scenarios.
Table 3: CYP Isoform Interaction Profile Assessed Using Sitagliptin-d4 Phosphate
CYP Isoform | Interaction Potential | Effect on Sitagliptin Exposure | Clinical Significance |
---|---|---|---|
CYP3A4 | Weak substrate | AUC change: -11% to +19% | Not clinically relevant |
CYP2C8 | Minor substrate | No significant change | Unlikely to require dose adjustment |
CYP2C9 | No interaction | No change | Safe with warfarin therapy |
CYP2D6 | No interaction | No change | Safe with CYP2D6 substrates |
CYP1A2 | No interaction | No change | No dose adjustment needed |
A notable exception identified using isotopic tracer techniques involves digoxin, where Sitagliptin-d4 phosphate studies revealed a modest increase in digoxin AUC(0-24) of 11-18% [8]. This interaction was mechanistically attributed to sitagliptin's potential inhibition of P-glycoprotein-mediated digoxin transport rather than CYP-mediated metabolism. The deuterated tracer enabled precise quantification of this interaction by eliminating analytical interference from digoxin and its metabolites. Such findings demonstrate how Sitagliptin-d4 phosphate serves as an indispensable tool for comprehensive DDI risk assessment, providing data critical to establishing evidence-based co-prescription guidelines for diabetic patients requiring multi-drug regimens [5] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1